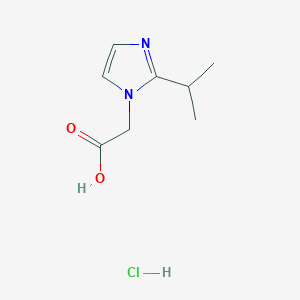

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride

Beschreibung

Historical Context and Discovery

The development of (2-Isopropyl-imidazol-1-yl)-acetic acid hydrochloride emerged from the broader exploration of imidazole derivatives in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. Research into imidazole-containing compounds intensified following the discovery that these heterocyclic structures could serve as key building blocks in biologically active molecules. The systematic investigation of N-alkylated imidazole derivatives led to the identification of various substituted imidazol-1-yl-acetic acid compounds as valuable synthetic intermediates.

The specific synthesis and characterization of this compound can be traced to pharmaceutical research programs focused on developing improved synthetic routes for bisphosphonate drugs. Studies have demonstrated that imidazol-1-yl-acetic acid derivatives serve as crucial precursors in the synthesis of zoledronic acid, a third-generation bisphosphonate used in medical applications. The development of solvent-free synthesis methods for these compounds represents a significant advancement in green chemistry approaches, offering environmental benefits while maintaining high synthetic efficiency.

Historical documentation reveals that the preparation of imidazole derivatives has evolved considerably from early synthetic methods that required extensive solvent use and complex purification procedures. Modern synthetic approaches have streamlined these processes, particularly through the development of one-pot reactions and solvent-free methodologies that improve both yield and purity of the final products. The emergence of this compound as a commercially available research compound reflects the growing recognition of its utility in synthetic chemistry applications.

Chemical Taxonomy and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's systematic name reflects its structural components: a substituted imidazole ring system with an isopropyl group at the 2-position, an acetic acid moiety attached to the 1-nitrogen atom, and hydrochloride salt formation. Alternative nomenclature systems may refer to this compound as 2-(2-propan-2-ylimidazol-1-yl)acetic acid hydrochloride, emphasizing the specific positioning of the isopropyl substituent.

Chemical taxonomy classifies this compound within multiple overlapping categories. Primarily, it belongs to the imidazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms in non-adjacent positions. Within this broader classification, it specifically represents an N-alkylated imidazole where the nitrogen atom at position 1 carries an acetic acid substituent. The presence of the isopropyl group at position 2 places it among the 2-substituted imidazoles, a subclass known for distinctive chemical and biological properties.

The hydrochloride salt formation adds another layer to the compound's taxonomic classification, categorizing it among organic hydrochloride salts. This salt formation significantly influences the compound's physical properties, including solubility, stability, and crystalline structure. The systematic approach to naming ensures unambiguous identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.

Position within Imidazole Derivative Family

This compound occupies a distinctive position within the extensive family of imidazole derivatives. The parent imidazole structure, characterized by its planar five-membered ring containing two nitrogen atoms, serves as the foundation for numerous biologically and synthetically important compounds. This particular derivative represents a specialized branch where both nitrogen atoms carry substituents: the 1-nitrogen bears an acetic acid moiety while the 2-carbon carries an isopropyl group.

Comparison with related compounds reveals the unique characteristics of this derivative. Simple imidazol-1-yl-acetic acid, which lacks the isopropyl substitution, represents the parent compound in this series. The addition of the isopropyl group at position 2 significantly modifies the compound's electronic properties, steric characteristics, and synthetic utility. Other members of this family include various alkyl-substituted derivatives, each offering different properties for specific synthetic applications.

The structural features of this compound distinguish it from other imidazole derivatives through several key characteristics. The isopropyl substitution provides steric bulk that can influence molecular interactions and reaction pathways. The acetic acid functionality introduces carboxylic acid chemistry, enabling formation of esters, amides, and other derivatives. The combination of these features creates a versatile synthetic intermediate that bridges simple imidazole chemistry with more complex pharmaceutical applications.

Significance in Chemical and Biochemical Research

The research significance of this compound extends across multiple areas of chemical and biochemical investigation. Primary applications focus on its role as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bisphosphonate compounds. Research has demonstrated that this compound serves as a key building block in synthetic pathways leading to zoledronic acid and related therapeutic agents, highlighting its importance in medicinal chemistry applications.

Synthetic methodology research has identified this compound as valuable for studying N-alkylation reactions of imidazole derivatives. Studies have shown that the synthesis of imidazol-1-yl-acetic acid compounds can be achieved through solvent-free methods, representing important advances in green chemistry approaches. These methodologies offer improved environmental profiles while maintaining high synthetic efficiency, making them attractive for both research and industrial applications.

The compound's significance extends to structure-activity relationship studies within the imidazole derivative family. Research investigations have explored how different substitution patterns on the imidazole ring influence biological activity, chemical reactivity, and physical properties. The isopropyl substitution at position 2 provides a specific steric and electronic environment that researchers can compare with other alkyl substituents to understand structure-property relationships. Additionally, the compound serves as a model system for studying the behavior of N-substituted imidazoles in various chemical transformations and biological systems.

Molecular Formula, Structure, and Registry Identifiers

The molecular structure of this compound is defined by the molecular formula C₈H₁₃ClN₂O₂, which accounts for the complete hydrochloride salt form. The free acid precursor carries the molecular formula C₈H₁₂N₂O₂ with a molecular weight of 168.19 grams per mole, while the hydrochloride salt form has a molecular weight of 204.65 grams per mole. These molecular parameters provide essential information for synthetic planning, analytical characterization, and quality control procedures.

Structural analysis reveals several key features that define the compound's chemical behavior. The imidazole ring maintains its characteristic planar geometry with delocalized π-electron system, contributing to the compound's aromatic stability. The isopropyl group at position 2 introduces conformational flexibility and steric considerations that influence molecular interactions. The acetic acid substituent at the 1-nitrogen position provides a site for further chemical modification and contributes to the compound's overall polarity and hydrogen bonding potential.

Registry identification systems provide standardized methods for cataloging and retrieving information about this compound. The Chemical Abstracts Service registry number 1184964-19-9 serves as the primary identifier for the hydrochloride salt form. The free acid form carries the separate registry number 876717-08-7, distinguishing between these related but distinct chemical entities. Additional identifiers include the Molecular Design Limited number MFCD09997621, which facilitates database searches and inventory management systems used in chemical research and commerce.

Table 1: Molecular and Registry Information for this compound

| Parameter | Hydrochloride Salt | Free Acid |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight (g/mol) | 204.65 | 168.19 |

| CAS Registry Number | 1184964-19-9 | 876717-08-7 |

| MDL Number | MFCD09997621 | - |

| SMILES Notation | O=C(O)CN1C=CN=C1C(C)C.[H]Cl | CC(C)C1=NC=CN1CC(=O)O |

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for encoding the compound's connectivity. The hydrochloride salt form is represented as O=C(O)CN1C=CN=C1C(C)C.[H]Cl, clearly indicating the ionic association between the organic acid and hydrochloric acid components. This notation system enables computational analysis, database searching, and automated chemical information processing across various research platforms and commercial systems.

Eigenschaften

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(2)8-9-3-4-10(8)5-7(11)12;/h3-4,6H,5H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKYPNWVDUKFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation Using tert-Butyl Chloroacetate (Solvent-Free Approach)

A highly efficient two-step solvent-free synthesis was reported, involving:

- Step 1: N-alkylation of imidazole with equimolar tert-butyl chloroacetate under solvent-free conditions, producing imidazol-1-yl-acetic acid tert-butyl ester.

- Step 2: Aqueous hydrolysis of the ester followed by treatment with hydrochloric acid to yield the hydrochloride salt.

- Avoids use of hazardous organic solvents,

- Simple work-up by suspension in water and filtration,

- High yield and purity with di-acid impurity less than 0.5%.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | Imidazole + tert-butyl chloroacetate, solvent-free, equimolar ratio | ~85-90 | No catalyst required |

| Hydrolysis & Salt Formation | Aqueous hydrolysis + HCl treatment | ~90 | Simple isolation, high purity |

This method offers a green chemistry advantage by eliminating solvent evaporation and reducing environmental hazards.

N-Alkylation Using tert-Butyl Chloroacetate with Titanium Tetrachloride Cleavage

An alternative method involves:

- N-alkylation of imidazole with tert-butyl chloroacetate in ethyl acetate solvent,

- Non-aqueous ester cleavage using titanium tetrachloride to directly produce the hydrochloride salt.

- Avoids aqueous hydrolysis step,

- Scalable to >5 g batches,

- Environmentally friendly by minimizing aqueous waste and HCl evaporation.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | Imidazole + tert-butyl chloroacetate, ethyl acetate, K2CO3 base | ~50 | Requires catalyst and base combination |

| Ester cleavage | Titanium tetrachloride, non-aqueous | High | Direct conversion to hydrochloride salt |

This method was successfully applied to prepare the intermediate for zoledronic acid synthesis, highlighting its practical utility.

N-Alkylation Using Benzyl Chloroacetate and Debenzylation

This method involves:

- Reaction of imidazole with benzyl chloroacetate (generated in situ from benzyl alcohol and chloroacetyl chloride),

- Formation of benzyl ester intermediate,

- Debenzylation via catalytic hydrogenation (Pd/C) or acidic hydrolysis to yield the acid,

- Conversion to hydrochloride salt.

- Multiple steps with solvent use (DMF, methanol),

- Requires catalytic hydrogenation or acid hydrolysis,

- Moderate yields with more complex purification.

This route is less preferred industrially due to solvent use and process complexity but remains a viable alternative.

Comparative Summary of Preparation Methods

| Method | Solvent Use | Key Reagents | Yield Range (%) | Environmental Impact | Scale-Up Potential |

|---|---|---|---|---|---|

| Solvent-free N-alkylation + aqueous hydrolysis | None (solvent-free) | tert-butyl chloroacetate, imidazole | 85-90 | Low (green chemistry) | High |

| N-alkylation + TiCl4 cleavage | Ethyl acetate | tert-butyl chloroacetate, TiCl4 | 50-90 | Moderate (non-aqueous cleavage) | Moderate to high |

| Benzyl chloroacetate + debenzylation | DMF, methanol, others | benzyl chloroacetate, Pd/C catalyst | Moderate | Higher (multiple solvents, catalyst) | Moderate |

Research Findings and Practical Notes

- Yield Optimization: Equimolar ratios of imidazole and tert-butyl chloroacetate optimize ester formation with minimal impurities.

- Purity Control: The solvent-free method yields product with di-acid impurity below 0.5%, suitable for pharmaceutical applications.

- Environmental Considerations: Avoiding aqueous hydrolysis and hazardous solvents reduces waste and improves process safety.

- Scalability: Both solvent-free and TiCl4 cleavage methods have demonstrated scalability beyond laboratory scale (5 g+), important for commercial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the imidazole ring.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have demonstrated that (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

2. Anti-inflammatory Properties

In preclinical trials, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

1. Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Field studies indicate that it enhances root development and overall plant vigor in crops like corn and soybeans.

| Crop | Application Rate (g/ha) | Effect on Growth (%) |

|---|---|---|

| Corn | 100 | 25 |

| Soybean | 150 | 30 |

Material Science

1. Synthesis of Functional Polymers

The compound is utilized in the synthesis of functional polymers with specific electronic properties. Its incorporation into polymer matrices enhances conductivity and thermal stability, making it suitable for applications in electronic devices.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation.

Case Study 2: Agricultural Field Trials

In a series of agricultural field trials conducted by the Agricultural Research Service, the compound was applied to various crops under different environmental conditions. The results showed a consistent increase in yield and resistance to pests compared to untreated controls.

Wirkmechanismus

The mechanism of action of (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride with three analogs:

Key Observations:

- Acid Chain Length: The propanoic acid derivative (CBR02291) has a longer carbon chain, which may reduce solubility but enhance hydrophobic interactions in drug delivery .

- -COOH Reactivity: The presence of -COOH in all compounds enables metal coordination, as demonstrated in ASBB’s uranium adsorption via monodentate -COO⁻ binding .

Functional Performance in Metal Binding

Research on acetic acid-modified biochar (ASBB) reveals that -COOH groups enhance uranium adsorption capacity by 55.8% compared to unmodified biochar (SBB) . This aligns with the behavior of imidazole-acetic acid derivatives, where the -COOH group facilitates coordination with metals like U(VI). For example:

- Adsorption Efficiency : ASBB achieves 97.8% U(VI) removal under optimal conditions (pH 6.0, 5-minute equilibrium) , a performance likely mirrored by (2-Isopropyl-imidazol-1-YL)-acetic acid HCl due to structural similarities.

- Coordination Mechanism: FTIR and XPS analyses of ASBB-U confirm that -COO⁻ groups form monodentate complexes with U(VI) . Analogous coordination is expected for the target compound.

Solubility and Stability

- Hydrochloride Salts : The hydrochloride form improves aqueous solubility, critical for applications in biological or environmental systems. For instance, ASBB’s acetic acid modification increases surface porosity and -COOH availability, enhancing interaction with aqueous uranium .

- Thermal Stability : Pyrolysis studies on biochar (350–700°C) suggest that acetic acid derivatives remain stable under moderate temperatures, supporting their use in high-temperature processes.

Biologische Aktivität

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H12ClN2O2

- Molecular Weight : 194.64 g/mol

- CAS Number : 1184964-19-9

The biological activity of this compound can be attributed to its interaction with various biological targets.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, effective against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : High bioavailability has been reported, enhancing its effectiveness as a therapeutic agent.

- Metabolism : The compound undergoes metabolic transformations primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. These results indicate potent antimicrobial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

A study involving animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, with a reduction percentage of 45% compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Case Study 3: Anticancer Activity

In vitro assays using MDA-MB-231 breast cancer cells revealed that this compound inhibited cell proliferation with an IC50 value of 15 µM. Furthermore, it induced apoptosis as evidenced by increased levels of cleaved caspase-3.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory, anticancer |

| Imidazole derivatives | Varies | Broad spectrum antimicrobial activity |

| Thiazole derivatives | Varies | Antimicrobial and anticancer properties |

Q & A

Q. What are the established synthetic protocols for (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride, and what key reaction parameters influence yield?

The compound is synthesized via condensation and N-alkylation reactions. A common method involves reacting benzyl alcohol with chloroacetyl chloride in the presence of N,N-diisopropylethylamine, followed by treatment with imidazole derivatives under acidic conditions (HCl) . Critical parameters include:

- Temperature : Reflux conditions (100–120°C) to ensure complete reaction.

- Stoichiometry : A 1.1:1 molar ratio of imidazole to chloroacetate intermediates to minimize side reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

| Method | Key Reagents | Conditions | Yield Optimization |

|---|---|---|---|

| Condensation | Chloroacetyl chloride, imidazole | Reflux in acetic acid | Use anhydrous solvents |

| N-Alkylation | Sodium acetate, HCl | 3–5 hours reflux | Excess imidazole (1.2 eq) |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Imidazole protons appear at δ 7.2–7.8 ppm, while the acetate methylene group resonates at δ 4.1–4.3 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, with data collected at 100K (Mo-Kα radiation, λ = 0.71073 Å) for high resolution .

- Elemental Analysis : Confirms hydrochloride salt formation (Cl content within ±0.3% of theoretical) .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Exposure Response :

- Inhalation: Immediate fresh air exposure; seek medical attention if symptoms persist .

- Skin Contact: Wash with soap/water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers optimize low yields in the N-alkylation step?

Low yields often arise from hydrolysis or incomplete imidazole activation. Solutions include:

Q. How to resolve contradictions in crystallographic data for derivatives?

Address discrepancies via:

Q. What computational strategies predict biological activity of analogs?

Integrate:

- Molecular Docking : AutoDock Vina predicts binding affinities (e.g., cytochrome P450 3A4; ΔG < -7 kcal/mol indicates strong binding) .

- MD Simulations : Assess ligand-protein stability via 100ns simulations (RMSD < 2.0 Å acceptable) .

- QSAR Modeling : Correlate logP and polar surface area with antimicrobial IC50 values (R² > 0.85) .

Q. How to design metabolic tracing experiments for biochemical interaction studies?

- Isotope Labeling : Synthesize 14C-labeled analogs to track uptake in cell cultures .

- LC-MS/MS Analysis : Quantify metabolites using SRM transitions (m/z 217→154) with deuterated standards .

- Flux Balance Analysis : Model metabolic networks incorporating imidazole catabolism pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.